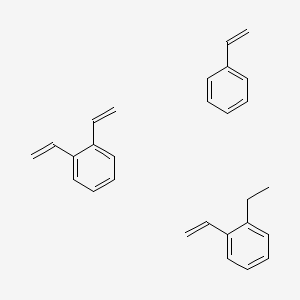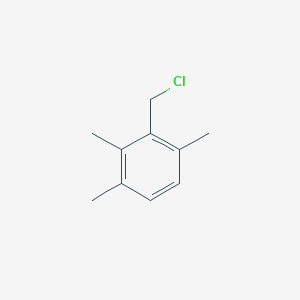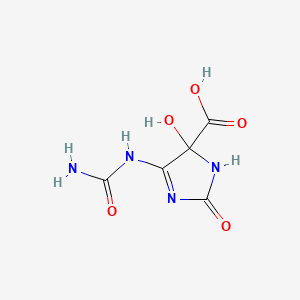
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylic acid is a ureidocarboxylic acid. It has a role as a mouse metabolite. It is a conjugate acid of a 5-hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate.
2-oxo-4-Hydroxy-4-carboxy-5-ureidoimidazole belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 2-oxo-4-Hydroxy-4-carboxy-5-ureidoimidazole is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Outside of the human body, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole can be found in soy bean. This makes 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazole a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Angiotensin II Receptor Antagonism
Imidazole-5-carboxylic acids, closely related to 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate, have been studied for their antagonistic activities against the angiotensin II receptor. Such compounds show promise in inhibiting angiotensin II-induced pressor responses, which are key in regulating blood pressure (Yanagisawa et al., 1996).
Chemical Conversion Studies
Studies involving chemical conversion processes have used compounds like 5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazole-5-carboxylate. For example, treatment of related compounds has led to the creation of 3-deazaguanosine, showing the versatility of these compounds in chemical synthesis (Tanaka & Ueda, 1979).
Synthesis and Transformation Studies
There is research on synthesizing new optically active 1H-imidazole derivatives and exploring their potential transformations. Such studies shed light on the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Jasiński et al., 2008).
Antimicrobial Activities
Certain derivatives of imidazole carboxylates have been studied for their antimicrobial activities. This indicates the potential of these compounds in developing new antibacterial and antifungal agents (Sharma et al., 2004).
Novel Enzyme Identification
The identification of novel enzymes, such as 5-hydroxyisourate hydrolase, which acts on related compounds, highlights the biological importance and potential medical applications of these molecules (Sarma et al., 1999).
Structural and Functional Characterization of Enzymes
Research on enzymes like Klebsiella pneumoniae allantoin racemase, which interacts with similar compounds, underscores the significance of these molecules in understanding enzymatic pathways and their roles in biological systems (French et al., 2011).
Propriétés
Formule moléculaire |
C5H6N4O5 |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
4-(carbamoylamino)-5-hydroxy-2-oxo-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N4O5/c6-3(12)7-1-5(14,2(10)11)9-4(13)8-1/h14H,(H,10,11)(H4,6,7,8,9,12,13) |
Clé InChI |
WHKYNCPIXMNTRQ-UHFFFAOYSA-N |
SMILES |
C1(=NC(=O)NC1(C(=O)O)O)NC(=O)N |
SMILES canonique |
C1(=NC(=O)NC1(C(=O)O)O)NC(=O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)
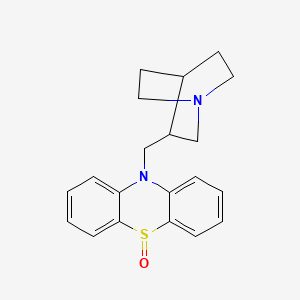
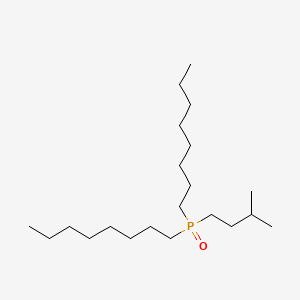
![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)


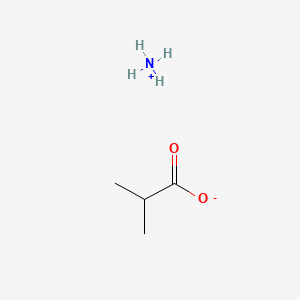
![(2S,3S)-4-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)
